3-Amino-1-pentylpyridin-2(1h)-one
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Overview
Description
3-Amino-1-pentylpyridin-2(1h)-one is an organic compound with a pyridine ring substituted with an amino group at the 3-position and a pentyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-pentylpyridin-2(1h)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with pentylamine under basic conditions to form 1-pentylpyridin-2(1h)-one, followed by nitration and subsequent reduction to introduce the amino group at the 3-position.
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Step 1: Formation of 1-pentylpyridin-2(1h)-one
Reagents: 2-chloropyridine, pentylamine
Conditions: Basic conditions (e.g., sodium hydroxide), reflux
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Step 2: Nitration
Reagents: Nitric acid, sulfuric acid
Conditions: Controlled temperature, typically below 0°C
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Step 3: Reduction
Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst
Conditions: Room temperature, atmospheric pressure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions and purification processes is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-pentylpyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the pyridinone ring can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Nitroso and nitro derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted pyridinone derivatives
Scientific Research Applications
3-Amino-1-pentylpyridin-2(1h)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Materials Science: It can be incorporated into polymers and materials for enhanced properties, such as conductivity or stability.
Industry: The compound can be used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-pentylpyridin-2(1h)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active site residues, while the pentyl group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-methylpyridin-2(1h)-one
- 3-Amino-1-ethylpyridin-2(1h)-one
- 3-Amino-1-propylpyridin-2(1h)-one
Comparison
Compared to its analogs, 3-Amino-1-pentylpyridin-2(1h)-one has a longer alkyl chain, which can influence its physical and chemical properties. The pentyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. This uniqueness makes it a valuable compound for specific applications where increased lipophilicity is advantageous.
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-amino-1-pentylpyridin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-2-3-4-7-12-8-5-6-9(11)10(12)13/h5-6,8H,2-4,7,11H2,1H3 |
InChI Key |
YYQDUFOUGBMDDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=CC=C(C1=O)N |
Origin of Product |
United States |
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